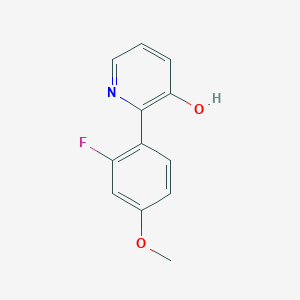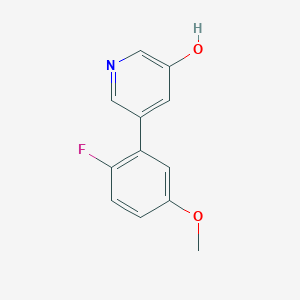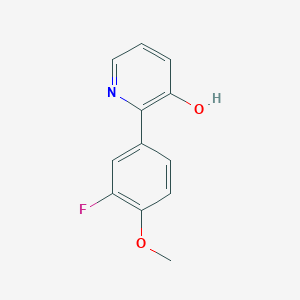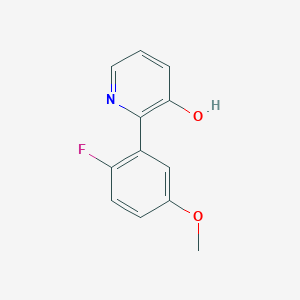
4-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine (hereafter referred to as 4-FMPH) is a synthetic compound derived from the pyridine family of heterocyclic compounds. It is a white crystalline solid, which is insoluble in water, but soluble in organic solvents. 4-FMPH is used in a variety of scientific research applications, such as drug design, biochemical and physiological studies, and laboratory experiments.
科学研究应用
4-FMPH has a wide range of applications in scientific research. It is used in drug design, as it is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is also used in biochemical and physiological studies, as it has been shown to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2). Additionally, 4-FMPH has been used in laboratory experiments to study the effects of various drugs on biochemical and physiological processes.
作用机制
The mechanism of action of 4-FMPH is complex and involves several biochemical pathways. It has been shown to inhibit the activity of COX-2 and 5-LOX, which are both involved in the production of arachidonic acid. Arachidonic acid is an important precursor of prostaglandins and other inflammatory mediators, and thus, the inhibition of its production by 4-FMPH leads to the inhibition of inflammation. Additionally, 4-FMPH has been shown to inhibit the activity of PLA2, which is involved in the production of lysophospholipids, which play a role in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMPH are numerous. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the regulation of inflammatory responses. Additionally, 4-FMPH has been shown to have anti-oxidant properties, which can help protect cells from oxidative damage. Furthermore, 4-FMPH has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. Finally, 4-FMPH has been shown to have anti-microbial properties, as it has been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
The use of 4-FMPH in laboratory experiments has both advantages and limitations. The main advantage of 4-FMPH is its ability to inhibit the activity of various enzymes, which makes it a useful tool for studying the effects of drugs on biochemical and physiological processes. Additionally, 4-FMPH is relatively inexpensive and easy to obtain, which makes it an attractive option for laboratory experiments. However, there are some limitations to the use of 4-FMPH in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, the inhibition of multiple enzymes by 4-FMPH can make it difficult to study the effects of a single enzyme.
未来方向
The future directions for the use of 4-FMPH in scientific research are numerous. One potential direction is to investigate the effects of 4-FMPH on other enzymes, such as transcription factors and protein kinases. Additionally, further research could be done to investigate the potential anti-cancer properties of 4-FMPH, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, further research could be conducted to investigate the potential therapeutic use of 4-FMPH in the treatment of various diseases. Finally, further research could be done to investigate the potential use of 4-FMPH in drug design and drug delivery systems.
合成方法
4-FMPH can be synthesized through a multi-step process. The first step involves the reaction of 2-fluoro-5-methoxyphenol and pyridine-2-carboxylic acid in the presence of anhydrous sodium carbonate and acetic acid, to form the desired product. The second step involves the reduction of the product with sodium borohydride in ethanol, followed by purification of the product by recrystallization. Finally, the product is dried and weighed to obtain 4-FMPH in its purest form.
属性
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-9-2-3-11(13)10(7-9)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOLVVCKUORFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682810 |
Source


|
| Record name | 4-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1261938-13-9 |
Source


|
| Record name | 4-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














